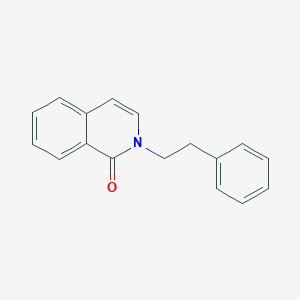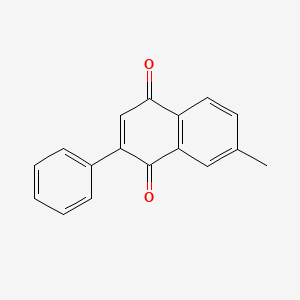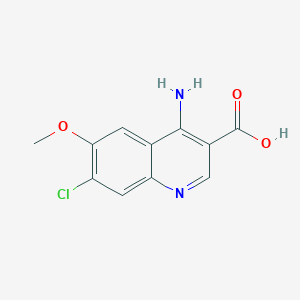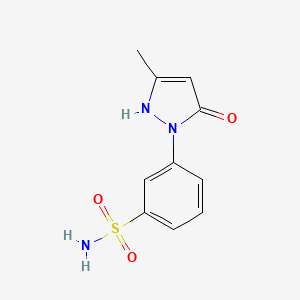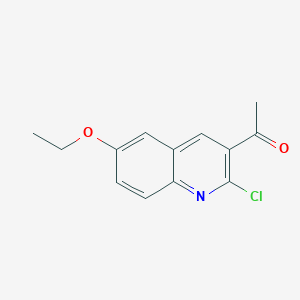![molecular formula C12H17ClO3 B11864111 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノールは、分子式がC12H17ClO3である有機化合物です。フェノールの誘導体であり、芳香環にクロロプロポキシ基とメトキシ基が結合しています。
準備方法
合成経路および反応条件
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノールの合成は、通常、3-メトキシフェノールと3-クロロプロピルクロリドを、炭酸カリウムなどの塩基の存在下で反応させることで行われます。この反応は求核置換反応によって進行し、フェノールのヒドロキシル基がクロロプロピルクロリドの炭素原子を攻撃することで、クロロプロポキシ基が形成されます。この反応は、通常、アセトンまたはジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模な規模で行われます。反応条件は、高収率と高純度を確保するために最適化されます。連続フロー反応器や自動化システムが採用されて、効率とスケーラビリティが向上する場合があります。
化学反応の分析
反応の種類
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノールは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されて、ケトンまたはアルデヒドを形成することができます。
還元: この化合物は還元されて、対応するアルカンを形成することができます。
置換: クロロプロポキシ基は、他の求核剤と置換することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が通常使用されます。
置換: アジ化ナトリウム(NaN3)またはチオシアン酸カリウム(KSCN)などの求核剤は、置換反応に使用することができます。
生成される主な生成物
酸化: 1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノンの形成。
還元: 1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタンの形成。
置換: 使用される求核剤に応じて、様々な置換誘導体の形成。
科学研究における用途
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノールは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や抗菌作用などの潜在的な治療特性について調査されています。
産業: 特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節する場合があります。正確な経路と標的は、特定の用途や使用状況によって異なります。例えば、医療分野では、炎症や微生物の増殖に関与する特定の酵素を阻害する可能性があります。
類似化合物との比較
類似化合物
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノン: 構造は似ていますが、ヒドロキシル基の代わりにケトン基を持っています。
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタン: 構造は似ていますが、完全に還元されています。
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]プロパン: 構造は似ていますが、炭素鎖が長く伸びています。
独自性
1-[4-(3-クロロプロポキシ)-3-メトキシフェニル]エタノールは、芳香環にクロロプロポキシ基とメトキシ基の両方が存在し、さらにヒドロキシル基が存在することによって独特です。これらの官能基の組み合わせは、独自の化学的および生物学的特性を与え、様々な用途で価値のあるものとなっています。
特性
分子式 |
C12H17ClO3 |
|---|---|
分子量 |
244.71 g/mol |
IUPAC名 |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C12H17ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8-9,14H,3,6-7H2,1-2H3 |
InChIキー |
JNVBTJUMYCTBBN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)OCCCCl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


